A-Amylase/

Clinical Diagnostics Enzymology Biomarker Assays

Substituting α-amylase sources without empirical validation risks assay failure-human salivary α-amylase (HSA) exhibits 4.4-fold higher specific activity (279 kU/g) vs. pancreatic (63 kU/g), fungal AOA tolerates 25% organic solvent, and bacterial BLA has a 5× longer thermal half-life at 100°C (43.6 s vs. 8.8 s). Our source-characterized α-amylase provides documented specific activity, pH optima, and temperature stability data, enabling informed selection that safeguards experimental reproducibility and process economics.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
Cat. No. B6097858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Amylase/
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3
InChIInChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+
InChIKeyJGAIKVXQWSGKCO-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 10 ml / 1 ku / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Amylase Procurement Guide: Understanding Isoform-Specific Performance for Scientific and Industrial Applications


α-Amylase (EC 3.2.1.1) is a glycoside hydrolase (GH13 family) that catalyzes the endohydrolysis of α-1,4-glycosidic linkages in starch and related polysaccharides [1]. This enzyme class exhibits remarkable diversity across biological sources—including human salivary (HSA) and pancreatic (HPA) isoforms, fungal enzymes from Aspergillus oryzae (AOA), and bacterial variants from Bacillus licheniformis (BLA) [2]. Despite conserved catalytic triad residues (Asp197, Glu233, Asp300) and calcium-binding domains across all α-amylases, functional properties such as specific activity, pH optima, temperature stability, and ion dependence vary dramatically between sources [2]. These differences directly impact experimental reproducibility and industrial process economics.

Why α-Amylase Source Selection Cannot Be Arbitrary: Critical Performance Gaps Between Isoforms


Substituting one α-amylase source for another without empirical validation introduces substantial risk of assay failure or process inefficiency. Enzymes from different organisms exhibit order-of-magnitude differences in specific activity, fundamentally incompatible pH and temperature optima, and divergent ion activation requirements [1]. For instance, human salivary α-amylase (HSA) demonstrates a specific activity of 279 kU/g compared to 63 kU/g for human pancreatic α-amylase (HPA), a 4.4-fold difference that would drastically alter reaction kinetics if interchanged [2]. Furthermore, fungal AOA remains active in up to 25% organic solvent concentrations [3], whereas mammalian isoforms are rapidly inactivated under such conditions. These functional divergences persist despite high structural homology [1], underscoring that source selection must be driven by application-specific quantitative performance data.

α-Amylase Comparative Performance Evidence: Quantified Differentiation for Informed Procurement


Specific Activity: Human Salivary α-Amylase (HSA) vs. Human Pancreatic α-Amylase (HPA)

Purified human salivary α-amylase (HSA) exhibits a specific activity of 279 kU/g, which is 4.4-fold higher than the specific activity of 63 kU/g measured for purified human pancreatic α-amylase (HPA) under identical purification and assay conditions [1]. Both enzymes were purified via solvent- and salt-fractionation followed by column chromatography, and activity was measured using soluble starch substrate.

Clinical Diagnostics Enzymology Biomarker Assays

pH Optima for Starch Liquefaction: Fungal vs. Pancreatic vs. Bacterial α-Amylases

Crystalline α-amylases from fungal, pancreatic, and bacterial sources exhibit distinct pH optima for starch liquefaction: 4.5 for fungal (Aspergillus oryzae), 6.8 for pancreatic (porcine), and 6.0 for bacterial (Bacillus subtilis) [1]. Additionally, these enzymes maintain stability over pH ranges of 4-8 (fungal), 5-8 (pancreatic), and 5-12 (bacterial), respectively [1].

Industrial Starch Processing Food Science Biofuel Production

Thermal Inactivation Thresholds: Fungal vs. Pancreatic vs. Bacterial α-Amylases

The temperatures at which thermal inactivation initiates differ substantially among α-amylase sources: 50°C for fungal Taka-amylase (A. oryzae), 45°C for pancreatic enzyme (porcine), and above 60°C for bacterial enzyme (B. subtilis) [1]. This represents a >15°C difference in thermal tolerance between bacterial and pancreatic isoforms.

Thermostability Industrial Biotechnology Process Engineering

Thermostability Half-Life at 100°C: B. licheniformis vs. A. oryzae α-Amylase

At 100°C, the static half-life of α-amylase from Bacillus licheniformis (HEa variant) is 43.6 seconds, compared to only 8.8 seconds for α-amylase from Aspergillus oryzae (ASa) [1]. This represents a 5.0-fold difference in thermal persistence at extreme temperature. The differential narrows at 95°C (95.7 s vs. 12.2 s, 7.8-fold) and widens at 90°C (162.0 s vs. 20.0 s, 8.1-fold) [1].

Extreme Thermophily Starch Liquefaction Enzyme Engineering

Ion-Dependent Activation Profiles: Human Salivary vs. Fungal vs. Porcine α-Amylases

Human salivary α-amylase (HSA), Aspergillus oryzae α-amylase (AOA), and porcine pancreatic α-amylase (PPA) exhibit strikingly different ion activation profiles despite structural homology [1]. HSA activity is significantly enhanced by chloride ions (allosteric activator), while AOA and PPA show markedly different responses to divalent cations including calcium and magnesium [1]. The study confirms that these three enzymes cannot be used interchangeably as models due to divergent ion-mediated activity regulation [1].

Enzyme Kinetics Allosteric Regulation Assay Optimization

pH Optimum Comparison: B. licheniformis α-Amylase vs. Barley α-Amylase

Bacillus licheniformis α-amylase exhibits a pH optimum of approximately 9, substantially higher than the pH optimum of barley α-amylase [1]. The bacterial enzyme also demonstrates a higher temperature optimum (~90°C) and markedly greater thermostability at elevated temperatures compared to the barley enzyme [1].

Malting Brewing Genetic Engineering

Optimal α-Amylase Application Scenarios Based on Quantified Performance Differentiation


Clinical Diagnostic Assay Development Requiring High-Sensitivity Amylase Detection

For immunoassays, activity-based biomarker tests, or reference material preparation requiring maximal signal per enzyme molecule, human salivary α-amylase (HSA) is the indicated choice due to its 4.4-fold higher specific activity (279 kU/g) compared to human pancreatic α-amylase (63 kU/g) [1]. This increased specific activity translates directly to improved assay sensitivity and lower limits of detection when using equivalent protein mass.

Acidic Starch Hydrolysis for Food and Beverage Processing

Industrial processes operating at acidic pH (e.g., fruit juice clarification, high-fructose corn syrup production, or brewing adjunct liquefaction) require fungal α-amylase from Aspergillus oryzae, which exhibits an optimal pH of 4.5 for starch liquefaction [1]. Substitution with bacterial (pH 6.0) or pancreatic (pH 6.8) isoforms would result in substantially reduced catalytic efficiency under these acidic conditions.

High-Temperature Industrial Starch Liquefaction (95-105°C)

For thermostable starch processing in biofuel, textile desizing, or large-scale sweetener production, Bacillus licheniformis α-amylase is the only viable choice among common commercial sources. It demonstrates a static half-life of 43.6 seconds at 100°C, compared to only 8.8 seconds for Aspergillus oryzae α-amylase under identical conditions—a 5.0-fold difference in thermal persistence [1]. Additionally, B. licheniformis α-amylase remains active for several hours at temperatures exceeding 90°C under industrial starch hydrolysis conditions [2].

Malting Barley Genetic Engineering for Improved Brewing Performance

Bacillus licheniformis α-amylase is a candidate transgene for improving the starch-degrading capacity of malting barley due to its alkaline pH optimum (~9) and high temperature optimum (~90°C) [1]. These properties complement the limitations of endogenous barley α-amylase during the mashing process, where elevated temperatures and specific pH conditions are employed. The bacterial enzyme's thermostability provides a functional advantage not achievable with fungal or mammalian alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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